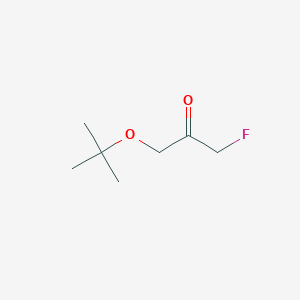

1-(Tert-butoxy)-3-fluoropropan-2-one

Número de catálogo B8674392

Peso molecular: 148.18 g/mol

Clave InChI: YLPLFJFPXNNLNP-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07619101B2

Procedure details

A 2.5 L 4-necked sulfonation flask equipped with mechanical stirrer, dropping funnel, thermometer and an argon in/outlet, was charged with 141 g (938.8 mmol) 1-tert-butoxy-3-fluoro-propan-2-ol, 400 mL dichloromethane, 30.02 g (357.3 mmol) sodium bicarbonate, 400 mL de-ionized water and 10.68 g (89.78 mmol) potassium bromide. The two-phase system was cooled to 0° C. and 712.1 mg (4.56 mmol) 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO) were added. To the resulting light orange mixture were added within 2 h 609.1 g (1.072 mol) sodium hypochlorite solution 13.1% while vigorously stirring whereupon the internal temperature transiently rose to 15° C. The reaction mixture was quenched at 0° C. with 9.71 mL (46.8 mmol) sodium bisulfite solution 38-40% leading to disappearance of the orange color. The phases were separated and the aqueous layer was extracted twice with 350 mL dichloromethane. The combined organic phases were washed with 400 mL brine, dried over sodium sulfate, filtered and evaporated to afford 130.02 g (93.5%) crude 1-tert-butoxy-3-fluoro-propan-2-one of 98.9% GC purity. 1H-NMR (CDCl3, 300 MHz): 5.13 (d, JH,F=48, —CH2—F); 4.15 (d, J=1.5, —CH2—O); 1.22 (s, C(CH3)3).

Yield

93.5%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][CH2:6][CH:7]([OH:10])[CH2:8][F:9])([CH3:4])([CH3:3])[CH3:2].C(=O)(O)[O-].[Na+].[Br-].[K+].Cl[O-].[Na+]>S(=O)(O)[O-].[Na+].O.ClCCl>[C:1]([O:5][CH2:6][C:7](=[O:10])[CH2:8][F:9])([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4,5.6,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

141 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)OCC(CF)O

|

|

Name

|

|

|

Quantity

|

30.02 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

|

Name

|

|

|

Quantity

|

10.68 g

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].[K+]

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

609.1 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

9.71 mL

|

|

Type

|

catalyst

|

|

Smiles

|

S([O-])(O)=O.[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while vigorously stirring whereupon the internal temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 2.5 L 4-necked sulfonation flask equipped with mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

712.1 mg (4.56 mmol) 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO) were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transiently rose to 15° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted twice with 350 mL dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases were washed with 400 mL brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OCC(CF)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 130.02 g | |

| YIELD: PERCENTYIELD | 93.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 93.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |